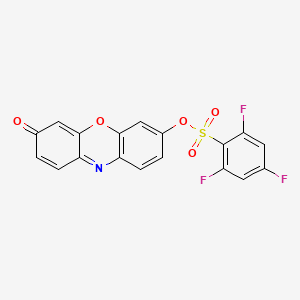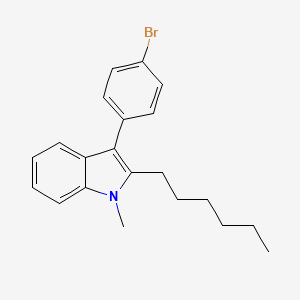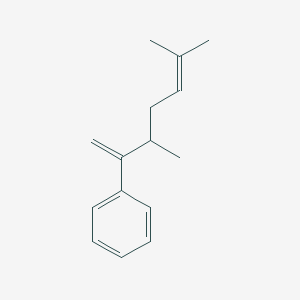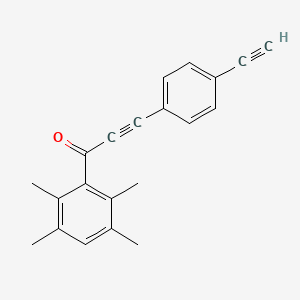![molecular formula C13H11ClO2S B14204696 4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one CAS No. 831225-64-0](/img/structure/B14204696.png)
4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzopyran core, which is a common structural motif in many biologically active molecules, and a chlorobut-2-en-1-yl sulfanyl group, which contributes to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one typically involves the reaction of 4-chlorobut-2-en-1-yl sulfide with a benzopyran derivative under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohol or thiol derivatives.
Substitution: The chlorobut-2-en-1-yl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or modulate the function of receptors to produce therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(4-Chlorobut-2-yn-1-yl)sulfanyl]-2H-1-benzopyran-2-one: Similar structure but with an alkyne group instead of an alkene.
4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-thione: Similar structure but with a thione group instead of a ketone.
4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-ol: Similar structure but with an alcohol group instead of a ketone.
Uniqueness
4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activities. The presence of both the benzopyran core and the chlorobut-2-en-1-yl sulfanyl group allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
831225-64-0 |
|---|---|
Molekularformel |
C13H11ClO2S |
Molekulargewicht |
266.74 g/mol |
IUPAC-Name |
4-(4-chlorobut-2-enylsulfanyl)chromen-2-one |
InChI |
InChI=1S/C13H11ClO2S/c14-7-3-4-8-17-12-9-13(15)16-11-6-2-1-5-10(11)12/h1-6,9H,7-8H2 |
InChI-Schlüssel |
JRKWPPICGLAHKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)SCC=CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B14204619.png)
![1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane](/img/structure/B14204627.png)
![4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid](/img/structure/B14204636.png)

![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204642.png)
![4-Fluoro-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}benzamide](/img/structure/B14204643.png)
![Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14204648.png)

![Benzamide, N-[2-(2,4-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14204661.png)





